(2S)-2-phenylpiperazine
Overview
Description
(2S)-2-phenylpiperazine is a chiral compound belonging to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a phenyl group attached to the second carbon of the piperazine ring, specifically in the (S)-configuration. Piperazines are known for their diverse pharmacological properties and are used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-phenylpiperazine typically involves the reaction of phenylhydrazine with an appropriate precursor. One common method is the cyclization of N-phenylethylenediamine under acidic conditions. The reaction proceeds as follows:
Cyclization Reaction: N-phenylethylenediamine is treated with a strong acid, such as hydrochloric acid, to induce cyclization and form the piperazine ring.
Chiral Resolution: The resulting racemic mixture of 2-phenylpiperazine is subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the (2S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (2S)-enantiomer.
Enzymatic Resolution: Employing enzymes that selectively catalyze the formation of the (2S)-enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution Products: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2S)-2-phenylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling pathways.
Comparison with Similar Compounds
(2R)-2-phenylpiperazine: The enantiomer of (2S)-2-phenylpiperazine with different stereochemistry.
N-methyl-2-phenylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
2,3-diphenylpiperazine: A compound with an additional phenyl group at the third carbon of the piperazine ring.
Uniqueness: this compound is unique due to its specific (S)-configuration, which can result in distinct pharmacological properties compared to its ®-enantiomer and other derivatives. The stereochemistry plays a crucial role in its interaction with biological targets, influencing its efficacy and safety profile.
Properties
IUPAC Name |
(2S)-2-phenylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRLBGNCLMSNH-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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